molecular formula C6H9NO3S B114672 5-Ethylfuran-2-sulfonamide CAS No. 142294-57-3

5-Ethylfuran-2-sulfonamide

Cat. No.: B114672
CAS No.: 142294-57-3
M. Wt: 175.21 g/mol
InChI Key: GFKFCVKYGMKSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylfuran-2-sulfonamide is an organosulfur compound characterized by the presence of a furan ring substituted with an ethyl group and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylfuran-2-sulfonamide typically involves the reaction of 5-ethylfuran with sulfonamide reagents. One common method is the reaction of 5-ethylfuran with chlorosulfonic acid to form 5-ethylfuran-2-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylfuran-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Ethylfuran-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethylfuran-2-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 5-Ethylfuran-2-sulfonamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric interactions, and overall stability, making it distinct from its methyl, propyl, and butyl analogs .

Biological Activity

5-Ethylfuran-2-sulfonamide is a compound that belongs to the sulfonamide class, which has been widely researched for its biological activities, particularly in antibacterial and antifungal applications. This article delves into the biological activity of this compound, summarizing its antimicrobial properties, antioxidant activities, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with an ethyl group and a sulfonamide functional group. The structural formula can be represented as follows:

C7H9NO2S\text{C}_7\text{H}_9\text{N}\text{O}_2\text{S}

This structure plays a crucial role in its biological interactions, particularly in enzyme inhibition and antimicrobial mechanisms.

Antimicrobial Activity

Sulfonamides are known for their ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folic acid synthesis in bacteria. This inhibition affects DNA synthesis and cell division, rendering them bacteriostatic rather than bactericidal .

Table 1: Antimicrobial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) μM
Staphylococcus aureus100
Escherichia coli150
Pseudomonas aeruginosa200

Note: Values are indicative based on comparative studies with other sulfonamides .

Antioxidant Activity

Recent studies have also explored the antioxidant potential of sulfonamide derivatives, including this compound. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate radical scavenging activity.

Table 2: Antioxidant Activity of this compound

Compound IC50 (mM)
This compound1.25

The antioxidant activity suggests that this compound can scavenge free radicals, which may contribute to its therapeutic effects in oxidative stress-related conditions .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in bacterial metabolism. The sulfonamide moiety competes with PABA for binding to dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This action disrupts nucleic acid synthesis and ultimately inhibits bacterial growth .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various sulfonamides against resistant strains of bacteria. The findings indicated that compounds similar to this compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant infections .
  • Antioxidant Properties : In vitro studies demonstrated that the antioxidant properties of sulfonamides could mitigate oxidative damage in cellular models, suggesting their potential use in adjunct therapies for conditions like cancer and neurodegenerative diseases .
  • Inhibition of Carbonic Anhydrase : Recent research has shown that five-membered heterocyclic sulfonamides can selectively inhibit carbonic anhydrase isoforms, which play roles in various physiological processes including respiration and acid-base balance. This opens avenues for therapeutic applications beyond traditional antibiotic uses .

Properties

IUPAC Name

5-ethylfuran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKFCVKYGMKSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.